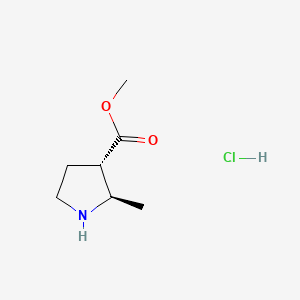

methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate;hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which includes two chiral centers, making it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate;hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method includes the reaction of a suitable pyrrolidine derivative with methyl chloroformate under controlled conditions to form the ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Scientific Research Applications

-

Chemistry

- Chiral Building Block : Used in the synthesis of complex molecules, particularly in asymmetric synthesis where chirality is crucial.

- Synthetic Routes : It serves as a precursor for various chemical transformations, including oxidation, reduction, and substitution reactions.

-

Biology

- Biological Activity Studies : Investigated for interactions with biomolecules, contributing to the understanding of enzyme mechanisms and receptor modulation.

- Antioxidant Properties : Exhibits potential in reducing oxidative stress through free radical scavenging.

-

Medicine

- Therapeutic Development : Explored as a precursor in drug development, particularly in neuroactive compounds and potential treatments for neurodegenerative diseases.

- Mechanism of Action : The compound interacts with specific molecular targets, influencing enzymatic processes and cellular signaling pathways.

-

Industry

- Fine Chemicals Production : Utilized in the synthesis of pharmaceuticals and other fine chemicals due to its versatility as a building block.

Research indicates that methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate;hydrochloride has various biological activities:

| Activity Type | Description |

|---|---|

| Antioxidant | Scavenges free radicals, reducing oxidative damage. |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines, potentially alleviating inflammation. |

| Antibacterial | Exhibits activity against various bacterial strains. |

| Antifungal | Shows efficacy against certain fungal pathogens. |

| Neuroprotective | Potentially protects neuronal cells from damage in neurodegenerative diseases. |

Case Studies

-

Neuroprotective Effects

- A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results demonstrated significant reductions in cell death and oxidative markers compared to control groups.

-

Antimicrobial Activity

- In vitro tests showed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.

-

Enzyme Interaction Studies

- Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that it could act as an inhibitor for certain enzymes, influencing metabolic rates.

Mechanism of Action

The mechanism of action of methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- Methyl (2R,3R)-2-methylpyrrolidine-3-carboxylate

- Methyl (2S,3S)-2-methylpyrrolidine-3-carboxylate

- Methyl (2S,3R)-2-methylpyrrolidine-3-carboxylate

Uniqueness

Methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate;hydrochloride is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for stereochemical studies and applications where chirality is a critical factor.

Biological Activity

Methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate;hydrochloride is a chiral compound with significant biological relevance. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry, supported by data tables and research findings.

- Molecular Formula : C6H11NO2

- Molecular Weight : 129.16 g/mol

- CAS Number : 42856-71-3

- Purity : Typically above 97%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The stereochemistry of the compound significantly influences its binding affinity and biological effects. Key mechanisms include:

- Enzyme Inhibition/Activation : The compound can modulate enzymatic processes, affecting metabolic pathways.

- Receptor Modulation : It interacts with specific receptors, potentially altering cellular signaling pathways.

- Antioxidant Activity : Demonstrated potential in reducing oxidative stress through free radical scavenging.

Biological Activities

Research indicates that compounds similar to methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate exhibit a range of biological activities:

| Activity Type | Description |

|---|---|

| Antioxidant | Scavenges free radicals, reducing oxidative damage. |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines, potentially alleviating inflammation. |

| Antibacterial | Exhibits activity against various bacterial strains. |

| Antifungal | Shows efficacy against certain fungal pathogens. |

| Neuroprotective | Potentially protects neuronal cells from damage in neurodegenerative diseases. |

Case Studies and Research Findings

-

Neuroprotective Effects :

A study highlighted the neuroprotective properties of pyrrolidine derivatives, including this compound, in models of neurodegeneration. The compound showed promise in reducing neuronal apoptosis and enhancing cell viability under stress conditions . -

Antioxidant Activity :

Research demonstrated that this compound exhibited significant antioxidant activity by scavenging reactive oxygen species (ROS) in vitro. This activity was linked to its ability to modulate the expression of antioxidant enzymes . -

Antimicrobial Properties :

A comparative study assessed the antimicrobial efficacy of various pyrrolidine derivatives. This compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Applications in Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of bioactive molecules. Its applications include:

- Drug Development : Utilized as a precursor for synthesizing pharmaceuticals targeting neurological disorders.

- Chiral Synthesis : Acts as a chiral building block in organic synthesis, facilitating the creation of complex molecules with specific stereochemistry.

- Research Tool : Employed in studies investigating the biological activity of pyrrolidine derivatives.

Properties

IUPAC Name |

methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-6(3-4-8-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNSRHSQQQHRIA-IBTYICNHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CCN1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.